molecular formula C8H6ClNO2 B3390700 (5-Chlorobenzo[d]isoxazol-3-yl)methanol CAS No. 1200219-16-4

(5-Chlorobenzo[d]isoxazol-3-yl)methanol

Cat. No.: B3390700
CAS No.: 1200219-16-4
M. Wt: 183.59 g/mol
InChI Key: RFCQEZKNTFUCOH-UHFFFAOYSA-N
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Description

(5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This benzoisoxazole derivative, with a molecular formula of C8H6ClNO2 and a molecular weight of 183.59 g/mol, serves as a versatile synthetic intermediate for the development of novel bioactive molecules . Its primary research application lies in the synthesis of allosteric inhibitors for nuclear receptors. Specifically, trisubstituted isoxazole scaffolds, which can be derived from this compound, have been identified as a novel class of potent inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) . Targeting RORγt is a promising therapeutic strategy for autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . Furthermore, related benzo[d]isoxazole structures are utilized in the development of antagonists for Exchange Proteins Activated by cAMP (EPAC), which are important targets for conditions like cancer, diabetes, and heart failure . The compound's chlorinated benzoisoxazole core and hydroxymethyl functional group provide a handle for further chemical elaboration, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions are sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQEZKNTFUCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286551
Record name 5-Chloro-1,2-benzisoxazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200219-16-4
Record name 5-Chloro-1,2-benzisoxazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200219-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-benzisoxazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Functional Group Transformations

The methanol group undergoes typical alcohol reactions, while the isoxazole ring participates in electrophilic substitutions.

Table 2: Reactivity of the Methanol Substituent

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationAcCl, pyridine, RT3-Acetoxy-5-chlorobenzoisoxazoleProdrug synthesis
OxidationMnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT5-Chlorobenzoisoxazole-3-carbaldehydeIntermediate for further derivatization
Mitsunobu reactionDIAD, PPh<sub>3</sub>, THFEther derivativesAlkoxy-linked analogs
  • Esterification : Acetic anhydride or acetyl chloride converts the methanol group to an acetate, enhancing lipophilicity .

  • Oxidation : Manganese dioxide selectively oxidizes the primary alcohol to an aldehyde .

Electrophilic Aromatic Substitution (EAS)

The chlorine atom at C5 directs electrophiles to the C4 and C6 positions due to its electron-withdrawing effect.

Table 3: EAS Reactions of the Isoxazole Ring

ElectrophileConditionsMajor ProductRegioselectivitySource
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-5-chlorobenzoisoxazol-3-yl methanolC4 > C6
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM4-Bromo-5-chlorobenzoisoxazol-3-yl methanolC4 exclusively
  • Nitration : Occurs at C4 with ~75% selectivity due to steric hindrance at C6 .

  • Bromination : Highly regioselective for C4 under Lewis acid catalysis .

Ring-Opening and Rearrangements

The isoxazole ring is susceptible to ring-opening under basic or photolytic conditions:

Table 4: Ring-Opening Reactions

ConditionsProductMechanismSource
NaOH, H<sub>2</sub>O, reflux5-Chloro-2-cyanophenolBase-induced cleavage
UV irradiation, AcOHBenzoxazole derivativesPhotoisomerization
  • Base-Induced Cleavage : Hydrolysis yields 5-chloro-2-cyanophenol, a precursor for agrochemicals .

  • Photoisomerization : UV light induces rearrangement to benzoxazole analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 180°C, releasing HCl and forming polymeric byproducts .

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (5-Chlorobenzo[d]isoxazol-3-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It targets specific enzymes involved in critical biological pathways, making it a candidate for further research in enzyme-related diseases.

Medicine

  • Anti-inflammatory and Anticancer Properties : Research indicates that this compound exhibits anti-inflammatory effects and potential anticancer activity. Its mechanism includes the inhibition of immune checkpoints such as PD-1/PD-L1, which are crucial in cancer immunotherapy.

Targeted Pathways

The compound primarily interacts with:

  • Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) : Inhibition of these immune checkpoints enhances anti-tumor immunity.
  • Bromodomain-containing protein 4 (BRD4) : This protein regulates gene expression, making it a target for cancer therapies.

Mode of Action

This compound acts as a small-molecule inhibitor, leading to significant alterations in immune cell function and affecting acetylation levels on histones. This modulation influences gene expression patterns relevant to cancer progression and immune response.

Cellular Effects

Research shows that the compound influences:

  • Cell Signaling : It modulates pathways related to apoptosis and cellular proliferation.
  • Gene Expression : Alters transcriptional activity across various cell types.
  • Metabolic Pathways : Interacts with metabolic enzymes, potentially affecting energy homeostasis.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cancer Research : In vitro studies demonstrated that derivatives exhibited promising anti-cancer properties by inhibiting tumor growth through modulation of PD-L1 expression. One study reported an IC₅₀ value as low as 0.31 μM against hypoxia-inducible factor (HIF), critical for tumor survival under low oxygen conditions.
  • Immunological Studies : Another study highlighted the compound's ability to enhance T-cell responses against tumors by blocking PD-1 interactions, suggesting its potential as an immunotherapeutic agent.

Summary Table of Applications

Application AreaSpecific UseMechanism
ChemistrySynthesis of complex moleculesActs as a building block
BiologyEnzyme inhibitionTargets specific enzymes
MedicineAnti-inflammatory/anticancerInhibits PD-1/PD-L1

Comparison with Similar Compounds

5-Chloro vs. 5-Methyl Derivatives

  • Activity Trends :
    • 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b) exhibit IC₅₀ values of 26.31–102.10 μM in enzymatic assays, showing reduced potency compared to 5-methyl analogs (IC₅₀: 10.50–74.30 μM) .
    • The electron-withdrawing chlorine substituent may decrease electron density at the isoxazole ring, reducing binding affinity to targets like acetylcholinesterase or kinases .

Halogen Variations

  • (5-(2-Fluorophenyl)isoxazol-3-yl)methanol (CAS: 1105191-15-8): Aryl fluorination introduces steric and electronic effects that alter receptor interactions, though direct activity data are unavailable .

Functional Group Modifications

Hydroxymethyl vs. Carboxylic Acid Derivatives

  • 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS: 59899-91-1):
    • The carboxylic acid group increases polarity, enhancing aqueous solubility but reducing blood-brain barrier permeability compared to the hydroxymethyl analog .
  • Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate :
    • Esterification improves lipophilicity, favoring membrane penetration in cellular assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Water)
(5-Chlorobenzo[d]isoxazol-3-yl)methanol 183.59 1.8 Low
[5-(4-Methylphenyl)isoxazol-3-yl]methanol 189.22 2.3 Moderate
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid 211.62 1.2 High

*Predicted using fragment-based methods (e.g., XLogP3).

Key Research Findings

  • Biological Relevance : 5-Chloro derivatives are less potent in enzyme inhibition but may offer advantages in toxicity profiles or resistance mitigation .
  • Synthetic Flexibility: Microwave-assisted synthesis (e.g., for [5-(4-methylphenyl)isoxazol-3-yl]methanol) reduces reaction time but requires optimization for chlorine-containing analogs .
  • Structural Insights : X-ray crystallography (using SHELX programs) confirms the planar benzo[d]isoxazole core, with substituents dictating crystal packing and stability .

Biological Activity

(5-Chlorobenzo[d]isoxazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by a chlorinated benzoisoxazole structure, which influences its reactivity and biological interactions. The synthesis typically involves cyclization reactions with α-acetylenic γ-hydroxyaldehydes and hydroxylamine, leading to various derivatives that may exhibit different biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it has been investigated for its potential as a kynurenine 3-monooxygenase (KMO) inhibitor, which plays a role in neuroinflammation and cancer progression .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines. In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and A549, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results suggest promising activity, although further studies are needed to quantify its efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerHeLa (Cervical cancer)IC50 = 226 µg/mL
A549 (Lung cancer)IC50 = 242.52 µg/mL
AntibacterialE. coliMIC = 62.5 µg/mL
S. aureusMIC = 78.12 µg/mL

Case Study: Kynurenine 3-Monooxygenase Inhibition

A study focused on the development of KMO inhibitors highlighted the effectiveness of derivatives related to this compound in reducing neuroinflammation markers in animal models. The administration of these compounds resulted in decreased levels of kynurenine and improved neurological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chlorobenzo[d]isoxazol-3-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing with carbamate derivatives (e.g., phenyl carbamates) in the presence of catalysts like DMAP under nitrogen atmosphere, followed by purification via column chromatography (e.g., methanol/methylene chloride gradient) achieves yields up to 58% . Key variables include solvent choice (tetrahydrofuran, ethanol), temperature (room temperature vs. reflux), and catalyst loading. Inert gas protection (N₂) minimizes side reactions.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the presence of the isoxazole ring, chlorophenyl group, and methanol moiety. IR spectroscopy identifies O–H (3200–3600 cm1^{-1}) and C–Cl (550–850 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. SHELXS/SHELXD assists in phase determination for small-molecule structures .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Assess degradation under light, humidity, and temperature using accelerated stability studies. HPLC or LC-MS monitors purity over time. Store in airtight, light-resistant containers at –20°C, as recommended for structurally related alcohols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, such as anticonvulsant or analgesic effects?

  • Methodology :

  • In vitro : Test inhibition of enzymes like D-amino acid oxidase (DAO) using fluorometric assays, as seen with 5-chlorobenzo[d]isoxazol-3-ol (CBIO) in pain models .
  • In vivo : Employ rodent models (e.g., formalin-induced tonic pain) with dose-response studies. Co-administer reference drugs (e.g., ketamine) and measure biomarkers (e.g., glutathione levels) .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodology : Perform Density Functional Theory (DFT) calculations (e.g., RB3LYP/6-31++G**) to analyze HOMO-LUMO gaps, excitation energies, and electrostatic potential surfaces. Solvent effects (e.g., water) are modeled using polarizable continuum models (PCM). These predict sites for electrophilic/nucleophilic attack and stability under redox conditions .

Q. How should researchers address contradictions in synthesis yields or analytical data across studies?

  • Methodology : Systematically compare reaction parameters (e.g., catalyst type, solvent polarity, reflux duration). For example, triethylamine vs. DMAP may alter carbamate activation efficiency . Validate analytical methods via inter-laboratory reproducibility tests and cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

Q. What strategies optimize the compound’s bioavailability and metabolic stability for therapeutic applications?

  • Methodology :

  • Derivatization : Introduce prodrug moieties (e.g., acetate esters) to enhance lipophilicity.
  • ADME Studies : Use in vitro hepatocyte assays to assess CYP450-mediated metabolism. LC-MS quantifies parent compound and metabolites in plasma .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chlorobenzo[d]isoxazol-3-yl)methanol
Reactant of Route 2
(5-Chlorobenzo[d]isoxazol-3-yl)methanol

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